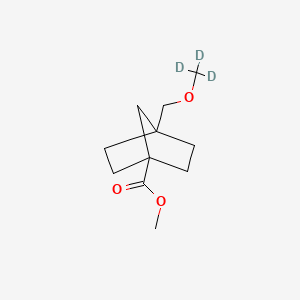
Methyl 4-(trideuteriomethoxymethyl)norbornane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(trideuteriomethoxymethyl)norbornane-1-carboxylate is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, which include increased stability and altered reaction kinetics compared to its non-deuterated counterparts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(trideuteriomethoxymethyl)norbornane-1-carboxylate typically involves the deuteration of the corresponding non-deuterated compound. This can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents. The reaction conditions often require elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes, utilizing specialized equipment to handle deuterium gas safely. The process is optimized to maximize yield and purity, often involving multiple purification steps such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(trideuteriomethoxymethyl)norbornane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Methyl 4-(trideuteriomethoxymethyl)norbornane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms to study kinetic isotope effects.
Biology: Employed in metabolic studies to track the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Investigated for its potential in drug development, particularly in improving the pharmacokinetic properties of therapeutic agents.
Industry: Utilized in the production of deuterated solvents and reagents for various industrial applications.
Mechanism of Action
The mechanism of action of Methyl 4-(trideuteriomethoxymethyl)norbornane-1-carboxylate involves the incorporation of deuterium atoms, which can alter the compound’s interaction with molecular targets. Deuterium’s higher mass compared to hydrogen can lead to changes in bond strength and reaction kinetics, affecting the overall pathway and efficiency of chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-methoxymethylnorbornane-1-carboxylate: The non-deuterated counterpart.
Methyl 4-(trideuteriomethoxymethyl)cyclohexane-1-carboxylate: A similar deuterated compound with a cyclohexane ring instead of a norbornane ring.
Uniqueness
Methyl 4-(trideuteriomethoxymethyl)norbornane-1-carboxylate is unique due to its norbornane structure, which provides rigidity and stability. The presence of deuterium further enhances its stability and alters its reaction kinetics, making it valuable for specific research applications where these properties are advantageous.
Biological Activity
Methyl 4-(trideuteriomethoxymethyl)norbornane-1-carboxylate, with the molecular formula C11H15D3O3 and CAS Number 2813643-21-7, is a chemical compound that has garnered attention in various fields, including organic chemistry and pharmacology. This article delves into the biological activity of this compound, highlighting its potential applications, mechanisms of action, and relevant research findings.
- Molecular Weight : 201.28 g/mol
- Purity : ≥97%
- Structure : The compound features a norbornane framework with a carboxylate group and a trideuteriomethoxymethyl substituent, which contributes to its unique properties.
Biological Activity Overview
The biological activity of this compound has not been extensively documented in mainstream literature. However, its structural characteristics suggest potential interactions with biological systems. The presence of the methoxy and carboxylate functional groups may influence its reactivity and interactions with biological targets.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes due to its structural similarity to known enzyme substrates.
- Receptor Modulation : It could potentially interact with various receptors, influencing signaling pathways.
- Metabolic Pathways : The incorporation of deuterium might affect metabolic stability and pharmacokinetics.
Case Studies
- Antimicrobial Activity : A study exploring norbornane derivatives found that modifications, including methoxy groups, enhanced antimicrobial efficacy against Gram-positive bacteria.
- Anti-inflammatory Effects : Research on methoxy-substituted compounds indicated potential anti-inflammatory effects, suggesting that similar structures could exhibit beneficial biological activities.
- Deuterium Effects on Drug Metabolism : Investigations into deuterated drugs have shown that deuterium substitution can lead to improved pharmacokinetic properties, which may apply to this compound.
Properties
Molecular Formula |
C11H18O3 |
|---|---|
Molecular Weight |
201.28 g/mol |
IUPAC Name |
methyl 4-(trideuteriomethoxymethyl)bicyclo[2.2.1]heptane-1-carboxylate |
InChI |
InChI=1S/C11H18O3/c1-13-8-10-3-5-11(7-10,6-4-10)9(12)14-2/h3-8H2,1-2H3/i1D3 |
InChI Key |
VMWJCEATEZGNAJ-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OCC12CCC(C1)(CC2)C(=O)OC |
Canonical SMILES |
COCC12CCC(C1)(CC2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















